molecular formula C14H10BrNO2S B047841 5-Bromo-1-(phenylsulfonyl)-1H-indole CAS No. 118757-11-2

5-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No. B047841
M. Wt: 336.21 g/mol
InChI Key: XUKSXJWRFMTAPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-indole and related compounds involves various chemical strategies. For example, one method involves the NBS-promoted reaction of 5-bromo-1H-indole with disulfides in DMF to achieve high yields at room temperature without the need for metal catalysts or other additives, indicating a straightforward and efficient synthesis approach (Gao Zhao-chan, 2013). Another example includes the synthesis of indole derivatives through reactions involving sulfonamide precursors, demonstrating the versatility of synthetic methods for functionalizing indole compounds (Stephen J. Wright & G. Gribble, 2023).

Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(phenylsulfonyl)-1H-indole derivatives has been determined using techniques like X-ray crystallography, which reveal the orientation of the phenylsulfonyl substituent with respect to the indole ring system and provide insights into the molecular geometry and intermolecular interactions (J. Jasinski et al., 2009).

Chemical Reactions and Properties

Indole derivatives, including 5-Bromo-1-(phenylsulfonyl)-1H-indole, undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. For instance, these compounds can participate in regioselective C(sp2)-H dual functionalization, demonstrating their utility in synthetic chemistry for the development of complex molecules (K. Moriyama et al., 2015).

Physical Properties Analysis

The physical properties of 5-Bromo-1-(phenylsulfonyl)-1H-indole derivatives, such as crystal structure and thermal stability, have been studied extensively. These studies provide valuable information on the stability, crystallinity, and potential applications of these compounds (A. Barakat et al., 2017).

Chemical Properties Analysis

Research on the chemical properties of 5-Bromo-1-(phenylsulfonyl)-1H-indole focuses on understanding its reactivity, including electrophilic and nucleophilic sites, which are essential for predicting its behavior in chemical reactions and potential biological activity. Such studies are crucial for designing new molecules with desired properties and functions (Jing Leng & Hua-Li Qin, 2018).

Scientific Research Applications

  • Antibacterial Activity : Compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, which is closely related to 5-Bromo-1-(phenylsulfonyl)-1H-indole, have been found to exhibit high antibacterial activity. This suggests potential applications in the development of new pharmaceuticals (Mageed, El- Ezabi, & Khaled, 2021).

  • Biological Activity in Ligands : The compound has been used in the synthesis of novel indole derivatives through palladium-catalyzed amination, leading to potential biological active 5-HT6 receptor ligands (Schwarz et al., 2008).

  • Thermal Stability : A study focused on the synthesis of an indole compound with 5-Bromo-1-(phenylsulfonyl)-1H-indole, noting its good thermal stability up to 215°C (Barakat et al., 2017).

  • Treatment of Cognitive Disorders : One derivative, 1-[4-methyl-3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole dihydrochloride, shows promising results in the treatment of cognitive disorders due to its potent binding affinity and selectivity (Nirogi et al., 2016).

  • Receptor Antagonism : N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are noted as potent and selective 5-HT6 receptor antagonists with high affinity (Cole et al., 2005).

  • NMR Studies : Research has been conducted on 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles, examining the influence of the 2-substituent on the carbon atoms of the indole moiety using 1H and 13C NMR studies (Cruz-López et al., 2007).

  • Synthetic Analogues : 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a derivative, has been studied as a stable synthetic analogue of indole-2,3-quinodimethane, which can undergo a Diels-Alder reaction (Saulnier & Gribble, 1983).

Safety And Hazards

According to the safety data sheet, 5-Bromo-1-(phenylsulfonyl)-1H-indole is harmful if swallowed . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKSXJWRFMTAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379892
Record name 1-(Benzenesulfonyl)-5-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(phenylsulfonyl)-1H-indole

CAS RN

118757-11-2
Record name 1-(Benzenesulfonyl)-5-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromoindole (5 g, 25.5 mmol) and tetra-n-butylammonium hydrogen sulfate (866 mg, 2.55 mmol) in 50% NaOE (50 mL) and toluene (200 mL) is stirred at room temperature for 5 min. Benzenesulfonyl chloride (3.57 mL, 28 mmol) is added and the mixture stirred for 1 hr. The mixture is diluted with water (500 mL) and extracted with EtOAc (3×100 mL). The extracts are washed with brine (250 mL), dried over MgSO4, filtered and evaporated to a yellow oil. The oil is purified by medium-pressure column chromatography on silica gel eluting with 10% EtOAc/hexanes to give the title compound as a white solid (7.81 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
866 mg
Type
catalyst
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AS Bourlot, E Desarbre, JY Merour - Synthesis, 1994 - thieme-connect.com
The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes afforded the corresponding substituted 1, 2-dihydro-3H-indol-3-ones. The influence of 3-carbonyl and 1-…
Number of citations: 28 www.thieme-connect.com
KD Raynor, GD May, UK Bandarage… - The Journal of Organic …, 2018 - ACS Publications
The photoredox cross-coupling of aryl halides and potassium alkyl trifluoroborates is a very effective means to form Csp 3 –Csp 2 bonds. However, this transformation is inefficient for …
Number of citations: 38 pubs.acs.org
S Mahboobi, A Uecker, A Sellmer… - Journal of medicinal …, 2006 - ACS Publications
FLT3 receptor tyrosine kinase is aberrantly active in many cases of acute myeloid leukemia (AML). Recently, bis(1H-indol-2-yl)methanones were found to inhibit FLT3 and PDGFR …
Number of citations: 70 pubs.acs.org
MZ Zhang, Q Chen, CH Xie, N Mulholland… - European Journal of …, 2015 - Elsevier
Streptochlorin, first isolated as a new antibiotic in 1988 from the lipophilic extracts of the mycelium of a Streptomyces sp, is an indole natural products with a variety of biological activities…
Number of citations: 66 www.sciencedirect.com
JL Wright, TF Gregory, SR Kesten… - Journal of medicinal …, 2000 - ACS Publications
4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenol (8) and 4-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]phenol (9) are potent NR1a/2B receptor antagonists (IC 50 values 0.17 and 0.10 μM, …
Number of citations: 121 pubs.acs.org
W Hong, J Li, Z Chang, X Tan, H Yang… - The Journal of …, 2017 - nature.com
The emergence of drug resistance in bacterial pathogens is a growing clinical problem that poses difficult challenges in patient management. To exacerbate this problem, there is …
Number of citations: 28 www.nature.com
MA Soussi, O Provot, G Bernadat, J Bignon… - European Journal of …, 2014 - Elsevier
A series of N-methyl-diarylamines 2 was designed and synthesized as a novel class of CA-4 and isoCA-4 analogues. Compounds 2b and 2m showed excellent antiproliferative activity …
Number of citations: 43 www.sciencedirect.com

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